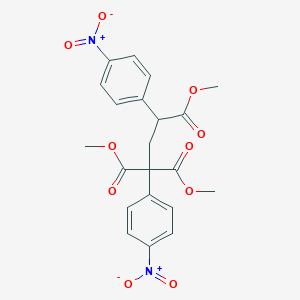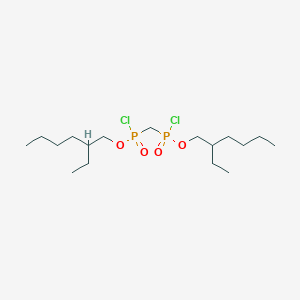
Bis(2-ethylhexyl) methylenebis(phosphonochloridate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2-ethylhexyl groups attached to a methylenebis(phosphonochloridate) core. It is widely used in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{POCl}_3 + 2 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{(C}8\text{H}{17}\text{O})_2\text{P(O)Cl} ]
Industrial Production Methods
In industrial settings, the production of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonochloridate groups to phosphonates.
Substitution: The chlorine atoms in the phosphonochloridate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in phosphorylation processes, altering cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phthalate
Uniqueness
Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is unique due to its methylenebis(phosphonochloridate) core, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
384343-62-8 |
|---|---|
Formule moléculaire |
C17H36Cl2O4P2 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
3-[[chloro-[[chloro(2-ethylhexoxy)phosphoryl]methyl]phosphoryl]oxymethyl]heptane |
InChI |
InChI=1S/C17H36Cl2O4P2/c1-5-9-11-16(7-3)13-22-24(18,20)15-25(19,21)23-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3 |
Clé InChI |
CHXDBIXSEMPHEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(CP(=O)(OCC(CC)CCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

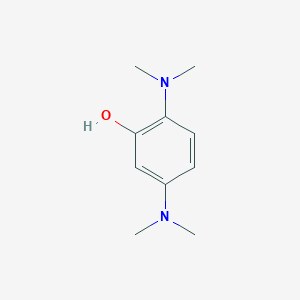
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
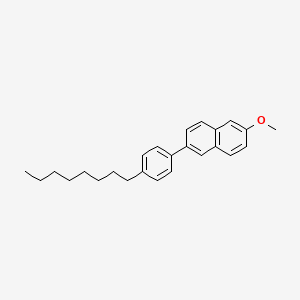
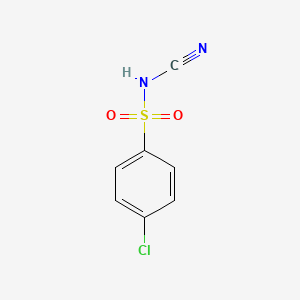
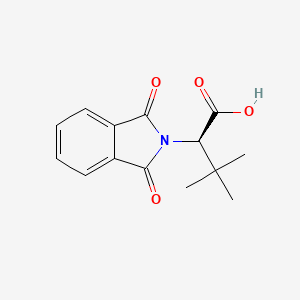
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
